molecular formula C13H9ClN2 B13859328 3-[Chloro(pyridin-3-yl)methyl]benzonitrile

3-[Chloro(pyridin-3-yl)methyl]benzonitrile

Cat. No.: B13859328
M. Wt: 228.67 g/mol
InChI Key: MGUOOXLZYFPMTM-UHFFFAOYSA-N
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Description

3-[Chloro(pyridin-3-yl)methyl]benzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzonitrile moiety substituted with a chloromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Chloro(pyridin-3-yl)methyl]benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine and benzonitrile.

    Chloromethylation: The chloromethylation of 3-chloropyridine is achieved using formaldehyde and hydrochloric acid under acidic conditions to form 3-chloromethylpyridine.

    Coupling Reaction: The 3-chloromethylpyridine is then coupled with benzonitrile in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[Chloro(pyridin-3-yl)methyl]benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or hydroxylated derivatives.

    Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products

    Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.

    Oxidation Products: Oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction Products: Primary amines derived from the reduction of the nitrile group.

Scientific Research Applications

3-[Chloro(pyridin-3-yl)methyl]benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and liquid crystals.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[Chloro(pyridin-3-yl)methyl]benzonitrile depends on its specific application:

    Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or interact with neurotransmitter receptors.

    Biological Studies: It can serve as a ligand that binds to specific proteins, allowing researchers to study protein-ligand interactions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[Chloro(pyridin-2-yl)methyl]benzonitrile
  • 3-[Chloro(pyridin-4-yl)methyl]benzonitrile
  • 3-[Bromo(pyridin-3-yl)methyl]benzonitrile

Uniqueness

3-[Chloro(pyridin-3-yl)methyl]benzonitrile is unique due to the specific positioning of the chloro and nitrile groups, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted synthesis and applications in various fields.

Properties

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

IUPAC Name

3-[chloro(pyridin-3-yl)methyl]benzonitrile

InChI

InChI=1S/C13H9ClN2/c14-13(12-5-2-6-16-9-12)11-4-1-3-10(7-11)8-15/h1-7,9,13H

InChI Key

MGUOOXLZYFPMTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(C2=CN=CC=C2)Cl)C#N

Origin of Product

United States

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